molecular formula C14H13N3O B11874273 2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one

2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one

Cat. No.: B11874273
M. Wt: 239.27 g/mol
InChI Key: NYFFYRRQXKOCQA-UHFFFAOYSA-N
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Description

2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. Its unique structure, which combines a pyrazole ring with a pyridine ring, allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one typically involves the cyclization of 2-arylaminomethyl-3-nitropyridines. This process can be catalyzed by acids such as acetic acid. The reaction conditions often include heating the reactants in the presence of a solvent like ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

  • 2-Phenyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
  • 2-(4-Methylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
  • 2-(3-Chlorophenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one

Comparison: Compared to these similar compounds, 2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is unique due to the presence of the ethyl group on the phenyl ring. This structural variation can influence its chemical reactivity and biological activity, potentially making it more effective in certain applications .

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

2-(3-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C14H13N3O/c1-2-10-5-3-6-11(9-10)17-14(18)12-7-4-8-15-13(12)16-17/h3-9H,2H2,1H3,(H,15,16)

InChI Key

NYFFYRRQXKOCQA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=O)C3=C(N2)N=CC=C3

Origin of Product

United States

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